molecular formula C11H21NO B1310476 N,N-DI-n-BUTYLACRYLAMIDE CAS No. 2274-13-7

N,N-DI-n-BUTYLACRYLAMIDE

Cat. No.: B1310476
CAS No.: 2274-13-7
M. Wt: 183.29 g/mol
InChI Key: DLJMSHXCPBXOKX-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Acrylamide (B121943) Monomers and Their Polymerization

N-substituted acrylamides are a broad class of monomers that have been extensively studied for their diverse properties and applications. researchgate.netuobaghdad.edu.iq These monomers are derivatives of acrylamide where one or both hydrogen atoms on the amide nitrogen are replaced by alkyl, aryl, or other functional groups. The nature of these substituents significantly influences the properties of the resulting polymers, such as their solubility, thermal behavior, and mechanical strength.

Polymers derived from N-substituted acrylamides are known for their wide range of applications, including their use as thickeners, in papermaking, textiles, and for soil erosion control. researchgate.netuobaghdad.edu.iq Some have also found utility as flocculants for water treatment. researchgate.netuobaghdad.edu.iq The polymerization of these monomers can be achieved through various techniques, most commonly free radical polymerization, which allows for the creation of a wide array of copolymers with tailored properties. kpi.ua Copolymerization is a particularly valuable technique as it enables the synthesis of new polymers with desired physicochemical characteristics, often leading to materials that are more useful than their corresponding homopolymers. researchgate.netuobaghdad.edu.iq

Rationale for Academic Investigation of N,N-DI-n-BUTYLACRYLAMIDE and its Derivatives

The academic investigation into this compound and its derivatives is driven by the unique combination of properties that the di-n-butyl substitution imparts to the resulting polymers. The two n-butyl groups lend a significant hydrophobic character to the monomer, which in turn influences the solution behavior, thermal properties, and self-assembly characteristics of its polymers. This makes DBA an interesting candidate for creating materials with specific responses to environmental stimuli, such as temperature.

Furthermore, the study of DBA contributes to a more fundamental understanding of structure-property relationships in N-substituted polyacrylamides. By systematically varying the alkyl substituents on the amide nitrogen, researchers can gain insights into how changes at the molecular level affect the macroscopic properties of the polymer. For instance, the reactivity of N,N-disubstituted acrylamides in controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) is a subject of ongoing research, with studies indicating that the stronger electron-donating conjugative effect of the disubstituted structure makes them more reactive. acs.org

The exploration of DBA and its derivatives also opens up possibilities for the development of novel materials with tailored functionalities. For example, copolymers of DBA with more hydrophilic monomers can lead to amphiphilic block copolymers that self-assemble into micelles or other nanostructures in aqueous environments. These structures have potential applications in areas such as drug delivery and nanotechnology.

Historical Development and Evolution of Research on Dialkylacrylamides

The scientific inquiry into polymers and their properties has a rich history, evolving from early observations of natural polymers to the synthesis of a vast array of synthetic macromolecules. The study of research philosophy itself has progressed from ancient intellectual traditions through the Enlightenment's emphasis on reason and empiricism to the modern scientific method. cfrn.com.cn This historical progression has laid the groundwork for specialized fields like polymer chemistry.

Research into the origins of life and the formation of complex organic molecules has also informed our understanding of polymer science. The idea that life emerged from the gradual transformation of lifeless matter, and the subsequent "prebiotic soup" and "RNA world" hypotheses, highlight the fundamental role of molecular assembly and polymerization in the emergence of complex systems. nih.gov

Within the more focused history of polymer science, the development of research methods has been crucial. The information systems discipline, for example, has seen a gradual adoption and refinement of empirical methods like surveys and case studies over the past several decades. core.ac.uk Similarly, the study of dialkylacrylamides has benefited from the evolution of polymerization techniques. Early research often relied on conventional free radical polymerization. researchgate.netuobaghdad.edu.iq However, the advent of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and RAFT, has enabled the synthesis of well-defined polymers with controlled molecular weights and architectures. acs.orgresearchgate.netuni-bayreuth.de This has been a significant step forward, allowing for more precise control over the properties of poly(dialkylacrylamide)s and expanding their potential applications.

Significance of this compound in Contemporary Polymer Chemistry and Materials Science

In contemporary polymer chemistry, this compound is significant for its role in creating "smart" or "intelligent" polymers that respond to external stimuli. uni-bayreuth.de These materials can undergo reversible changes in their properties in response to small variations in their environment, such as temperature. This responsiveness is a key feature for applications in fields like biotechnology and nanotechnology.

The copolymerization of DBA with other monomers is a powerful tool for tuning the properties of the resulting materials. For instance, copolymerizing DBA with hydrophilic monomers can create amphiphilic polymers that self-assemble in water. kpi.ua This has been explored in the synthesis of block copolymers for various applications. researchgate.net

The use of controlled radical polymerization techniques has been instrumental in advancing the study of DBA. These methods allow for the synthesis of polymers with well-defined structures, which is crucial for understanding the relationship between molecular architecture and macroscopic properties. acs.orguni-bayreuth.de For example, RAFT polymerization has been successfully used to polymerize hydrophobic acrylamide derivatives like N-tert-butylacrylamide, a close relative of DBA. researchgate.net

The table below summarizes some key research findings related to the polymerization of N-substituted acrylamides, providing context for the ongoing investigation of DBA.

Monomer(s)Polymerization TechniqueKey Findings
N-substituted acrylamidesFree Radical PolymerizationSynthesized new copolymers with varying physical properties for diverse applications. researchgate.netuobaghdad.edu.iq
N-substituted acrylamides (e.g., N,N-diethylacrylamide)Free Radical PolymerizationThe lower critical solution temperature (LCST) of copolymers can be adjusted by altering the comonomer composition. kpi.ua
N,N-dimethylacrylamide and n-butyl acrylate (B77674)Atom Transfer Radical Polymerization (ATRP)Successfully synthesized high molecular weight homopolymers and nearly random copolymers with narrow molecular weight distributions. researchgate.net
N-alkylacrylamidesReversible Addition-Fragmentation Chain Transfer (RAFT) PolymerizationN,N-disubstituted acrylamides are more reactive than N-monosubstituted ones due to stronger electron-donating effects. acs.org
N-tert-butylacrylamideRAFT PolymerizationAchieved well-controlled polymerization with low polydispersity indices. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibutylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h6H,3-5,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJMSHXCPBXOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439556
Record name N,N-dibutylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274-13-7
Record name N,N-dibutylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Di N Butylacrylamide and Its Polymeric Forms

Monomer Synthesis Pathways

The creation of the N,N-di-n-butylacrylamide monomer is the foundational step for producing its corresponding polymer. The purity and yield of this monomer are paramount for achieving polymers with desired molecular weights and functionalities.

The most common and well-established method for synthesizing N,N-dialkylacrylamides involves the reaction of a secondary amine with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of this compound, di-n-butylamine is reacted with acryloyl chloride.

Reaction Scheme:

Commonly used bases for this reaction include triethylamine or an excess of the dialkylamine reactant itself. The reaction is often performed in an inert solvent, such as diethyl ether or dichloromethane, at reduced temperatures to control the exothermic nature of the reaction.

Another conventional approach is the Ritter reaction, where an alcohol or alkene is reacted with a nitrile in the presence of a strong acid. For N-substituted acrylamides, this can involve the reaction of an appropriate alcohol with acrylonitrile. For instance, N-tert-butylacrylamide has been synthesized by reacting tert-butyl alcohol with acrylonitrile in the presence of sulfuric acid rasayanjournal.co.in.

While specific advanced synthetic routes for this compound are not extensively documented in the literature, advancements in the synthesis of related N,N-dialkylacrylamides can be considered. These methods often focus on improving reaction efficiency, reducing byproducts, and utilizing milder reaction conditions.

One such advanced approach involves enzymatic synthesis. Lipase-catalyzed amidation of acrylic acid or its esters with dialkylamines offers a more environmentally friendly route. This method avoids the use of harsh reagents like acryloyl chloride and can proceed under milder conditions, potentially leading to higher purity of the final product.

Another area of advancement is the use of flow chemistry for the synthesis of acrylamides. Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to improved yields and purity. This methodology also allows for safer handling of reactive intermediates like acryloyl chloride.

Optimizing the purity and yield of the this compound monomer is crucial for successful polymerization. Key factors that influence the outcome of the synthesis include:

Stoichiometry of Reactants: Precise control over the molar ratios of di-n-butylamine, acryloyl chloride, and the base is essential to maximize the conversion to the desired product and minimize side reactions.

Reaction Temperature: Maintaining a low temperature during the addition of acryloyl chloride helps to prevent unwanted polymerization of the product and reduces the formation of byproducts.

Choice of Solvent and Base: The solvent should be inert to the reactants and facilitate easy product isolation. The base should be strong enough to effectively scavenge the generated HCl without promoting side reactions.

Purification Method: After the reaction, the crude product is typically washed with aqueous solutions to remove unreacted starting materials and salts. Further purification is often achieved through vacuum distillation or column chromatography to obtain a high-purity monomer. For instance, in the synthesis of N-tert-butylacrylamide, recrystallization from benzene has been employed to obtain white crystals with a yield of 87% rasayanjournal.co.in.

Homopolymerization Techniques for Poly(this compound)

The conversion of the this compound monomer into its homopolymer, poly(this compound), can be achieved through various polymerization techniques. The choice of method significantly impacts the molecular weight, molecular weight distribution, and architecture of the resulting polymer.

Free radical polymerization is a widely used and versatile method for polymerizing a broad range of vinyl monomers, including N-substituted acrylamides. The process is initiated by a radical species, which can be generated by the thermal or photochemical decomposition of an initiator.

For the polymerization of this compound, a common initiator is 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization is typically carried out in a suitable solvent, such as toluene or N,N-dimethylformamide (DMF), at an elevated temperature (e.g., 60-80 °C) to induce the decomposition of the initiator.

The kinetics of free radical polymerization of N-substituted acrylamides can be influenced by the solvent. For example, the free radical photopolymerization of N,N-dimethylacrylamide is significantly accelerated in aqueous media cmu.edu. While specific kinetic data for this compound is scarce, studies on similar monomers provide insight. For instance, the copolymerization of N-tert-butylacrylamide has been carried out in DMF at 70°C using AIBN as an initiator rasayanjournal.co.in.

Table 1: Representative Conditions for Free Radical Polymerization of N-Substituted Acrylamides

MonomerInitiatorSolventTemperature (°C)Reference
N-tert-butylacrylamideAIBNDMF70 rasayanjournal.co.in
N,N-dimethylacrylamideAmmonium persulfateWater- nih.gov
N,N-diethylacrylamideAIBNTHF60 nih.gov

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. The two most prominent CRP methods applicable to N,N-dialkylacrylamides are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate dormant polymer chains. This process allows for controlled chain growth. While the ATRP of this compound has not been specifically reported, studies on other N,N-dialkylacrylamides, such as N,N-dimethylacrylamide (DMAA), have been conducted. The ATRP of DMAA has been challenging, with some studies reporting a lack of control due to the complexation of the copper catalyst with the amide group of the polymer chain ends nih.gov. However, other research has demonstrated successful controlled polymerization of DMAA using specific catalyst systems, achieving high molecular weight homopolymers with narrow molecular weight distributions (Mw/Mn = 1.05–1.13) researchgate.net.

Table 2: Conditions for ATRP of N,N-dimethylacrylamide

Catalyst SystemInitiatorSolventTemperatureMw/MnReference
CuCl/Me6TRENMethyl 2-chloropropionateTolueneRoom Temp.1.05-1.13 researchgate.net
CuBr/Me4Cyclam-WaterRoom Temp.Broad nih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. RAFT is known for its tolerance to a wide range of functional groups and reaction conditions. The RAFT polymerization of N,N-diethylacrylamide, a close structural analog of this compound, has been successfully demonstrated. These studies have shown that the choice of CTA and solvent significantly influences the polymerization kinetics and the degree of control over the final polymer researchgate.net. For example, using cyanoisopropyl dithiobenzoate as the CTA in toluene at 80 °C resulted in well-controlled polymerization with a short induction period researchgate.net.

Given the success with N,N-diethylacrylamide, it is highly probable that RAFT polymerization can be effectively applied to this compound to produce well-defined homopolymers.

Table 3: RAFT Polymerization of N,N-diethylacrylamide

Chain Transfer Agent (CTA)SolventTemperature (°C)Key FindingReference
Cyanoisopropyl dithiobenzoateToluene80Highest efficiency, short induction period researchgate.net
Cumyl dithiobenzoateDioxane80Controlled polymerization researchgate.net
tert-Butyl dithiobenzoateBulk80Controlled polymerization researchgate.net

Anionic Polymerization of N,N-Dialkylacrylamides

Anionic polymerization offers a pathway to polymers with highly controlled structures, including narrow molecular weight distributions and specific tacticities. cmu.eduacs.org This method involves initiation by a nucleophile, such as an organolithium compound, which attacks the monomer to form a propagating carbanion. researchgate.net The polymerization of N,N-dialkylacrylamides via this method requires stringent conditions, typically low temperatures (e.g., -78 °C) and high-purity reagents to prevent termination reactions. cmu.edu

The addition of Lewis acids, such as diethylzinc (Et₂Zn) or lithium chloride (LiCl), can significantly influence the polymerization and the stereochemistry (tacticity) of the resulting polymer. acs.org For example, the polymerization of N,N-diethylacrylamide with certain initiators in the presence of LiCl can produce highly isotactic polymers, while the use of Et₂Zn can lead to highly syndiotactic polymers. acs.org More recent developments have shown that a Lewis pair catalyst system, like Zn(OTf)₂/PPh₃, can enable a highly tolerant living/controlled anionic polymerization of dialkyl acrylamides at higher temperatures and even under open-air conditions. chemrxiv.org

Dispersion Polymerization Techniques for this compound Polymers

Dispersion polymerization is a heterogeneous polymerization method used to produce monodisperse polymer particles in the micron-size range. The reaction starts in a homogeneous solution where the monomer, initiator, and a steric stabilizer are dissolved in a solvent. As the polymer forms, it becomes insoluble in the solvent and precipitates, with the stabilizer adsorbing onto the particle surface to prevent aggregation.

This technique has been applied to N,N-dialkylacrylamides using methods like RAFT dispersion polymerization. For instance, N,N-dimethylacrylamide has been polymerized in n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) as a steric stabilizer to form well-defined spherical diblock copolymer nanoparticles. whiterose.ac.ukrsc.orgcolab.ws The choice of solvent (dispersion medium) is critical for controlling particle size and morphology. researchgate.net

Table 3: RAFT Dispersion Polymerization of N,N-Dimethylacrylamide

Stabilizer BlockCore-Forming MonomerDispersion MediumParticle Morphology
Poly(tert-octyl acrylamide)N,N-dimethylacrylamiden-HeptaneSpherical nanoparticles whiterose.ac.ukrsc.org

This table shows an example for a related N,N-dialkylacrylamide monomer.

Copolymerization Strategies Involving this compound

Copolymerization is a powerful strategy to create materials with tailored properties by combining two or more different monomers into a single polymer chain.

Statistical Copolymerization of this compound with Other Monomers

In statistical copolymerization, monomer units are incorporated into the polymer chain in a random or semi-random sequence, governed by their respective reactivity ratios. This approach allows for the fine-tuning of polymer properties, such as glass transition temperature and solubility, by adjusting the monomer feed ratio.

N,N-dialkylacrylamides have been statistically copolymerized with a variety of monomers using controlled radical polymerization techniques. For example, N,N-dimethylacrylamide has been copolymerized with n-butyl acrylate (B77674) via ATRP, with reactivity ratios (rDMAA = 1.16 and rnBA = 1.01) indicating the formation of a nearly random copolymer. researchgate.net Similarly, N-tert-butylacrylamide has been copolymerized with monomers like 2,4-Dichlorophenyl methacrylate (B99206) and 7-acryloyloxy-4-methyl coumarin (B35378) using conventional free-radical polymerization, resulting in random copolymers. rasayanjournal.co.insphinxsai.com The properties of the resulting copolymers depend on the specific comonomers used and their distribution along the polymer chain. acs.orgmdpi.com

Despite a comprehensive search of scientific literature, detailed research findings and data specifically concerning the synthetic methodologies for this compound and its polymeric forms, as outlined in the user's request, are not available. The existing body of research extensively covers related N,N-disubstituted acrylamides, such as N,N-dimethylacrylamide and N-isopropylacrylamide, but does not provide specific information on the block copolymer synthesis, graft copolymerization, or crosslinking copolymerization for this compound itself.

The strict adherence to the provided outline and the focus solely on this compound cannot be met due to the absence of specific studies on this compound in these contexts. Methodologies for similar compounds are well-documented, but in accordance with the instructions, this information cannot be extrapolated or included.

Therefore, the generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested is not possible at this time based on the available scientific literature. Further research dedicated specifically to the polymerization of this compound would be required to provide the information sought.

Polymerization Mechanisms and Kinetic Studies of N,n Di N Butylacrylamide

Mechanistic Investigations of N,N-DI-n-BUTYLACRYLAMIDE Homopolymerization

The homopolymerization of N,N-disubstituted acrylamides, such as this compound, typically proceeds via a free-radical chain-growth mechanism. This process involves three key stages: initiation, propagation, and termination. Initiation is achieved using thermal or photochemical initiators that generate free radicals, which then react with the monomer to begin the polymerization process.

Radical Propagation Pathways

Once initiated, the polymer chain grows through the sequential addition of monomer molecules to the radical at the propagating chain end. For an N,N-disubstituted acrylamide (B121943), the propagation step involves the attack of the growing polymer radical on the carbon-carbon double bond of a new monomer molecule. This process regenerates the radical at the new chain end, allowing for the addition of thousands of monomer units.

The rate of propagation is a critical factor in determining the final molecular weight of the polymer. For acrylamide monomers, propagation is generally a very fast process. For instance, acrylamide itself has a high propagation rate constant (k_p) of 3.93 × 10^4 L mol⁻¹ s⁻¹ at 25°C. nih.gov This high reactivity necessitates careful control over the polymerization conditions to prevent uncontrolled reactions and to manage the significant heat of polymerization. nih.gov

Chain Transfer Reactions

Chain transfer is a reaction that can limit the molecular weight of the resulting polymer. In this process, the activity of a growing polymer radical is transferred to another molecule, such as a solvent, monomer, or a dedicated chain transfer agent (CTA), thereby terminating the growth of that particular chain. wikipedia.org The new radical formed can then initiate the growth of a new polymer chain.

Studies on N-tert-butylacrylamide (TBAM) in various alcohol solvents have shown that chain transfer to the solvent increases as the number of methylene (B1212753) units in the linear alcohol increases. kingston.ac.uk The use of branched alcohols, such as 3-methyl-3-pentanol, resulted in the lowest chain transfer constants, allowing for the synthesis of higher molecular weight polymers. kingston.ac.uk In controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), the choice of CTA is crucial for regulating the polymerization of acrylamides and achieving polymers with desired molecular weights and narrow distributions. nih.gov

Termination Mechanisms

Termination is the final stage of radical polymerization, where the active radical chain ends are deactivated, ceasing polymer growth. The primary mechanisms for termination are combination (or coupling) and disproportionation. wikipedia.org

Combination: Two growing polymer radicals react to form a single, longer polymer chain. wikipedia.org

Disproportionation: A hydrogen atom is transferred from one radical chain end to another, resulting in two separate polymer chains: one with a saturated end and another with an unsaturated end. wikipedia.org

In the polymerization of acrylamide and its derivatives, termination can be complex. High concentrations of radicals, which can occur in uncontrolled polymerizations, lead to spontaneous termination reactions. cmu.edu In some systems, particularly at high conversions, termination can become diffusion-controlled as the viscosity of the reaction medium increases. researchgate.net The primary amide group in unsubstituted acrylamide can also complex with certain catalysts (like copper in ATRP), which can retard the deactivation step and lead to an increase in termination events. nih.govacs.org

Copolymerization Kinetics and Reactivity Ratios

Copolymerization involves the polymerization of two or more different monomers. The resulting copolymer's composition and properties are highly dependent on the relative reactivities of the monomers, which are quantified by monomer reactivity ratios (r₁ and r₂). These ratios describe the preference of a growing polymer chain ending in one type of monomer unit to add either the same monomer (homopolymerization) or the other monomer (copolymerization).

Determination of Monomer Reactivity Ratios (e.g., Fineman-Ross, Kelen-Tudos Methods)

Monomer reactivity ratios are crucial kinetic parameters that predict the composition of a copolymer from the monomer feed composition. Several linearization methods are commonly used to determine these ratios from experimental data, including the Fineman-Ross and Kelen-Tüdös methods. scielo.orgrsc.orgnih.gov These methods involve polymerizing several different initial monomer feed ratios to low conversion, determining the resulting copolymer composition (often by ¹H-NMR spectroscopy), and then plotting the data according to their respective linear equations. scielo.orgresearchgate.net

Fineman-Ross Method: This method provides a linear equation from which r₁ and r₂ can be determined from the slope and intercept of the plot. nih.gov

Kelen-Tüdös Method: This is a refinement of the Fineman-Ross method that introduces an arbitrary constant to distribute the data points more evenly, often yielding more reliable results. rsc.orgnih.gov

While these linear methods are widely used, it has been noted that integrated, non-linear methods may provide greater accuracy, and the use of methods like Fineman-Ross and Kelen-Tüdös is sometimes discouraged due to potential inaccuracies. acs.org

The following tables present reactivity ratios determined for copolymers of N-tert-butylacrylamide (NTB) and N,N-dimethylacrylamide (DMAA), which serve as analogs for this compound.

Monomer Reactivity Ratios for Copolymers of N-tert-butylacrylamide (NTB, M₁)
Comonomer (M₂)r₁ (NTB)r₂ (Comonomer)MethodReference
Quinolinylacrylate (QA)8.00.60Fineman-Ross jocpr.comresearchgate.net
Quinolinylacrylate (QA)8.00.61Kelen-Tudos jocpr.comresearchgate.net
7-Methacryloyloxy-4-methyl coumarin (B35378) (MAMC)0.880.94Fineman-Ross researchgate.net
7-Methacryloyloxy-4-methyl coumarin (MAMC)0.880.94Kelen-Tudos researchgate.net
Monomer Reactivity Ratios for Copolymers of N,N-dimethylacrylamide (DMAA, M₁)
Comonomer (M₂)r₁ (DMAA)r₂ (Comonomer)MethodReference
n-Butyl Acrylate (B77674) (nBA)1.161.01Jaacks acs.orgacs.org
N-isopropylacrylamide (NIPAm)0.771.15Kelen-Tudos nih.gov

Influence of Comonomer Structure on this compound Incorporation

The structure of a comonomer significantly influences its incorporation into a growing polymer chain alongside this compound. Key factors include steric hindrance, polarity/hydrophilicity, and electronic effects.

Steric Effects: Bulky substituents on either the comonomer or the N,N-disubstituted acrylamide can hinder the approach of the monomer to the propagating radical, affecting the rate of incorporation. For instance, in the copolymerization of N,N-dimethylacrylamide (DMAA) and n-butyl acrylate (nBA), the reactivity ratios are close to 1, suggesting a nearly random incorporation, as the steric profiles are not dramatically different. acs.org

Hydrophilicity and Polarity: The polarity of the comonomer and the solvent can alter reactivity ratios. rsc.orgrsc.org In micellar copolymerization of acrylamide with hydrophobic N-alkylarylacrylamides, the microenvironment of the micelle modifies the reactivity ratios of hydrophobes that can form hydrogen bonds. acs.org For thermoresponsive polymers, incorporating hydrophilic comonomers like 2,3-dihydroxypropyl methacrylate (B99206) with N-isopropylacrylamide can increase the lower critical solution temperature (LCST) of the final copolymer. nih.gov

Electronic Effects: The electronic nature of the substituents on the comonomer influences the reactivity of its vinyl group. Electron-withdrawing groups can make the double bond more susceptible to radical attack, while electron-donating groups can have the opposite effect. This interplay determines the relative rates of homo- and cross-propagation. Studies involving various N-substituted acrylamides copolymerized with monomers like acrylonitrile, methyl acrylate, and methyl methacrylate yield copolymers with diverse physical properties, reflecting the influence of the comonomer structure. uobaghdad.edu.iqresearchgate.net

Solvent Effects on Polymerization Kinetics

The choice of solvent can exert a significant influence on the kinetics of free-radical polymerization for N-substituted acrylamides. Studies on compounds like N,N-dimethylacrylamide (DMAm) have shown that the polymerization rate can be strongly accelerated in aqueous media compared to organic solvents. researchgate.net For the photopolymerization of DMAm, the rate increased by an order of magnitude when the solvent was changed from organic to aqueous. researchgate.net This kinetic effect is primarily attributed to hydrogen bonding between water molecules and the amide carbonyl group. researchgate.net This interaction can affect the reactivity of the monomer's double bond and the stability of the growing macroradical. researchgate.net

In general, polar solvents can influence the propagation reaction, and their effects are a recurring theme in the study of free-radical polymerization. researchgate.netflinders.edu.au For the copolymerization of acrylamide with other monomers, the composition of the resulting copolymer has been shown to be heavily dependent on the solvent system used, with factors such as polarity and dielectric constant affecting the reactivity of the acrylamide double bond. researchgate.net While this compound lacks the N-H bond for hydrogen donation, its carbonyl group can act as a hydrogen bond acceptor, suggesting that its polymerization kinetics would also be sensitive to the hydrogen-bonding capabilities of the solvent.

Control of Polymer Architecture and Microstructure

The physical and chemical properties of a polymer are intrinsically linked to its architecture and microstructure. For poly(this compound), controlling factors such as tacticity, molecular weight, and chain structure is crucial for tailoring the material for specific applications. Methodologies developed for other acrylamides, particularly in the realm of controlled radical polymerization, are directly applicable.

Tacticity refers to the stereochemical arrangement of chiral centers along a polymer backbone, which can be isotactic (same orientation), syndiotactic (alternating orientation), or atactic (random orientation). researchgate.net This arrangement is critical as it influences the polymer's ability to crystallize, which in turn affects its mechanical, thermal, and optical properties. researchgate.net

Significant progress has been made in controlling the tacticity of N-substituted acrylamides through stereoselective radical polymerization. A key strategy involves the use of Lewis acids, such as lanthanide triflates (e.g., Y(OTf)₃ or Yb(OTf)₃), which can coordinate to the carbonyl oxygen of the acrylamide monomer. rsc.org This coordination restricts the monomer's orientation as it adds to the propagating chain end, thereby directing the stereochemistry. This approach, when combined with organotellurium-mediated radical polymerization (TERP), has successfully achieved dual control over both molecular weight and tacticity for monomers like N,N-dimethylacrylamide and N,N-diethylacrylamide. rsc.org

Another successful method involves visible-light-induced organocobalt-mediated radical polymerization in the presence of lanthanum triflate. This technique has produced highly isotactic poly(N,N-dimethylacrylamide) with meso dyad (m) content up to 94% and meso triad (B1167595) (mm) content up to 87%. rsc.org Such high isotacticity can induce crystallinity in otherwise amorphous polymers. rsc.org Hydrogen-bonding additives have also been explored to induce stereocontrol during acrylamide polymerization. chimia.ch

Table 1: Examples of Tacticity Control in N-Substituted Acrylamide Polymerization
MonomerPolymerization MethodLewis Acid / AdditiveResulting TacticityReference
N,N-dimethylacrylamideOrganotellurium-mediated radical polymerization (TERP)Y(OTf)₃ or Yb(OTf)₃Controlled tacticity rsc.org
N,N-diethylacrylamideOrganotellurium-mediated radical polymerization (TERP)Y(OTf)₃ or Yb(OTf)₃Controlled tacticity rsc.org
N,N-dimethylacrylamideVisible-light induced organocobalt-mediated polymerizationLa(OTf)₃Highly Isotactic (up to 87% mm) rsc.org

Controlling the molecular weight and achieving a narrow molecular weight distribution (low dispersity, Đ) are hallmarks of modern polymer synthesis. Controlled/living radical polymerization (CRP) techniques are powerful tools for achieving these goals. researchgate.net Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that has been successfully applied to a wide range of monomers, including N-substituted acrylamides. cmu.edu

The RAFT process allows for the synthesis of polymers with predictable number-average molecular weights (Mₙ) and low dispersity values (typically Đ < 1.4). cmu.edu For example, a series of relatively monodisperse poly(N-isopropylacrylamide) samples were synthesized via RAFT over a broad molecular weight range. cmu.edu By carefully selecting the RAFT agent and controlling reaction conditions, it is possible to produce polymers where the experimental molecular weight aligns closely with the theoretical prediction, demonstrating a high degree of control. This control is essential for creating well-defined block copolymers and other complex architectures. nih.gov

Table 2: Molecular Weight Control in RAFT Polymerization of N-isopropylacrylamide (PNIPAM)
SampleTheoretical Mₙ (g/mol)Experimental Mₙ (g/mol)Dispersity (Đ)Conversion (%)
PNIPAM 12,4002,3001.2872
PNIPAM 211,30011,5001.1269
PNIPAM 321,70021,0001.1166
PNIPAM 441,00038,0001.1362

Data adapted from a study on poly(N-isopropylacrylamide) synthesis. cmu.edu

Cyclopolymerization is a unique polymerization mechanism that occurs with non-conjugated diene monomers, often referred to as 1,6-dienes. An analogue relevant to this compound would be a monomer containing two polymerizable double bonds, such as an N,N-diallyl substituted compound. A well-studied example is N,N-diallyl-N,N-dimethylammonium chloride (DADMAC). researchgate.net

The mechanism proceeds via a sequence of intramolecular cyclization and intermolecular propagation steps.

Initiation : A radical initiator attacks one of the allyl groups of the monomer.

Intramolecular Cyclization : The newly formed radical undergoes an intramolecular addition to the second allyl group within the same monomer unit. This cyclization step is typically favored over intermolecular propagation and results in the formation of a cyclic radical, usually a five- or six-membered ring. For diallyl compounds, five-membered pyrrolidinium (B1226570) rings are commonly formed. researchgate.netresearchgate.net

Intermolecular Propagation : The cyclic radical then propagates by adding to another monomer molecule, continuing the chain growth.

The efficiency of cyclopolymerization, meaning the degree to which cyclic units are formed instead of cross-linked or linear structures, depends on the monomer's structure and the reaction conditions. For monomers like DADMAC, cyclization is much more facile than intermolecular propagation, leading to highly efficient cyclopolymerization. researchgate.net This mechanism effectively converts a difunctional monomer into a linear polymer chain containing cyclic repeating units, avoiding the cross-linking and gelation that would typically occur in the polymerization of dienes.

Advanced Characterization of Poly N,n Di N Butylacrylamide and Its Copolymers

Spectroscopic Analysis of N,N-DI-n-BUTYLACRYLAMIDE Polymers

Spectroscopic methods are fundamental in elucidating the chemical structure and composition of PDBAM-based polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of polymers and for determining the composition of copolymers. nii.ac.jp

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of PDBAM, distinct signals corresponding to the different protons in the repeating unit allow for structural confirmation. The broad signals for the polymer backbone protons (–CH₂–CH–) typically appear in the range of 1.5-2.5 ppm. The protons of the n-butyl groups exhibit characteristic signals: the terminal methyl protons (–CH₃) appear furthest upfield around 0.9 ppm, while the methylene (B1212753) protons (–N–CH₂–CH₂–CH₂–CH₃) resonate at specific chemical shifts, with the methylene group adjacent to the nitrogen atom (–N–CH₂–) appearing further downfield (around 3.2-3.4 ppm) due to its electronegativity.

For copolymers of this compound, ¹H-NMR is crucial for determining the molar ratio of the constituent monomers. magritek.com The composition can be calculated by comparing the integration of a characteristic signal from one monomer to a signal from the comonomer. sphinxsai.comresearchgate.netnih.gov For example, the integral of the PDBAM –N–CH₂– protons can be compared with the integral of a unique proton signal from the comonomer to establish their relative incorporation into the polymer chain. nih.gov

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, offering a detailed look at the carbon skeleton of the polymer. Key signals include the carbonyl carbon of the amide group (around 175 ppm) and distinct peaks for the different carbons of the n-butyl chains and the polymer backbone. researchgate.netresearchgate.net In copolymers, the appearance of resonance peaks characteristic of both monomer units confirms the formation of the copolymer. researchgate.net For instance, the presence of a carboxylic group from a comonomer like acrylic acid would introduce a signal around 180 ppm. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for Poly(this compound)

Assignment ¹H-NMR (ppm) ¹³C-NMR (ppm)
Polymer Backbone (–CH ₂–CH –)1.5 – 2.535 – 45
Amide Carbonyl (–C =O)-~175
N-Methylene (–N–CH ₂–)3.2 – 3.4~48
Methylene (–CH₂–CH ₂–CH₂–)1.4 – 1.6~30
Methylene (–CH₂–CH ₃)1.2 – 1.4~20
Terminal Methyl (–CH ₃)~0.9~14

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the polymer structure, confirming the successful polymerization of the monomer. The FTIR spectrum of PDBAM is distinguished by several key absorption bands.

The most prominent peak is the strong absorption band for the amide I (C=O stretching) vibration, which typically appears around 1620-1650 cm⁻¹. mdpi.com Unlike primary or secondary polyacrylamides, PDBAM, being a tertiary amide, will not show N-H stretching or bending bands. Other significant bands include the C-H stretching vibrations of the alkyl groups (n-butyl and polymer backbone) in the 2800-3000 cm⁻¹ region. researchgate.net The presence of these characteristic bands and the absence of vinyl C=C stretching bands (which would appear around 1610-1635 cm⁻¹ in the monomer) confirm the formation of the polymer. mdpi.com For copolymers, FTIR can confirm the incorporation of a comonomer by identifying its unique functional groups, such as the broad O-H stretch for an acrylic acid unit. mdpi.com

Table 2: Key FTIR Absorption Bands for Poly(this compound)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2850 - 3000C-H StretchingAlkyl (n-butyl, backbone)
~1630C=O Stretching (Amide I)Tertiary Amide
~1460C-H BendingMethylene (–CH₂–)
~1380C-H BendingMethyl (–CH₃)

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS), is an invaluable technique for detailed polymer characterization. It provides information on the absolute molecular weight, the molecular weight distribution, and the identity of end-groups, which is crucial for polymers synthesized via controlled polymerization techniques. sigmaaldrich.comfrontiersin.org

In a MALDI-TOF-MS analysis of PDBAM, the spectrum displays a series of peaks, where each peak corresponds to an individual polymer chain (n-mer) with a specific degree of polymerization. sigmaaldrich.com The mass difference between adjacent peaks in the main distribution corresponds to the mass of the this compound repeating unit (183.30 g/mol ).

This high resolution allows for precise end-group analysis. waters.com The exact mass of each oligomeric peak is a sum of the masses of the initiator fragment, the repeating monomer units, and the terminating end-group, plus a cationizing agent (e.g., Na⁺ or Ag⁺). waters.comnih.gov By comparing the experimentally measured mass with the theoretical mass calculated for an expected structure, the identity and fidelity of the end-groups can be confirmed. sigmaaldrich.comnih.gov For low dispersity polymers (Đ ≤ 1.3), MALDI-TOF-MS can accurately determine the number-average (Mn) and weight-average (Mw) molecular weights. sigmaaldrich.com However, for polymers with broader distributions (polydispersity > 1.2), the accuracy may decrease, and the technique may fail to provide correct molecular-weight values. waters.comuvic.ca

Chromatographic Techniques for Polymer Characterization

Chromatography is essential for determining the molecular weight distribution of polymers, which significantly influences their physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight distribution of polymers. resolvemass.ca The technique separates polymer molecules based on their hydrodynamic size in solution. sepscience.com Larger molecules elute faster from the chromatography column, while smaller molecules elute later.

A GPC/SEC analysis of a PDBAM sample yields several key parameters:

Number-Average Molecular Weight (Mn): The total weight of the polymer sample divided by the total number of molecules. resolvemass.ca

Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier molecules. resolvemass.ca

Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which quantifies the breadth of the molecular weight distribution. resolvemass.ca A PDI value close to 1.0 indicates a narrow distribution, often characteristic of a well-controlled or living polymerization. researchgate.net

The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (THF), and passing it through a series of columns packed with porous gel. resolvemass.capolymersource.ca The molecular weight is typically determined relative to a set of polymer standards with known molecular weights, such as polystyrene or polymethylmethacrylate (PMMA). lcms.cz GPC is critical for monitoring polymerization reactions and ensuring batch-to-batch consistency in polymer production. resolvemass.ca

Table 3: Example GPC/SEC Data for PDBAM Samples Synthesized Under Different Conditions

Sample ID Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
PDBAM-115,20017,5001.15
PDBAM-216,10022,5001.40
PDBAM-335,80045,1001.26

Thermal Analysis of this compound-Based Polymers

Thermal analysis techniques are employed to investigate the behavior of polymers as a function of temperature, revealing important information about their thermal transitions and stability. kohan.com.tw

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a polymer sample and a reference as a function of temperature. This technique is primarily used to determine the glass transition temperature (Tg) of amorphous polymers like PDBAM. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com This transition appears as a step-like change in the heat flow curve during the second heating scan, which is evaluated to remove any prior thermal history. polymersource.ca The Tg is a critical parameter as it defines the upper temperature limit for the use of the material in many applications.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. netzsch.com This analysis provides information on the thermal stability and decomposition profile of the polymer. The TGA curve shows the temperature at which degradation begins (onset temperature) and the temperature of maximum decomposition rate. For PDBAM, TGA would reveal the temperature range over which the polymer is stable before the n-butyl groups or the polymer backbone begin to degrade.

Table 4: Typical Thermal Properties of PDBAM

Property Technique Description
Glass Transition Temperature (Tg)DSCTemperature of transition from glassy to rubbery state.
Decomposition Temperature (Td)TGATemperature at which significant mass loss due to degradation occurs.

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of polymers, including phase transitions. eag.comhu-berlin.de By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify transitions such as the glass transition temperature (Tg), melting, and crystallization.

In the context of PDBA and its copolymers, DSC is instrumental in determining their phase transition behavior in aqueous solutions. For instance, studies on similar N-alkyl-substituted polyacrylamides, like poly(N-isopropylacrylamide) (PNIPAM), have shown a distinct lower critical solution temperature (LCST), a temperature at which the polymer undergoes a reversible coil-to-globule transition. nih.govmdpi.com This transition is driven by a balance between hydrophobic and hydrophilic interactions within the polymer chains as the temperature changes. mdpi.com Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates. nih.gov

DSC analysis of copolymers can reveal how the incorporation of different monomers influences the LCST. For example, in copolymers of N,N-diethylacrylamide and N-ethylacrylamide, the cloud-point temperature, which is related to the LCST, was found to increase with the content of the more hydrophilic N-ethylacrylamide monomer. mdpi.com DSC can provide quantitative data on the enthalpy changes associated with these transitions, offering insights into the underlying molecular interactions. researchgate.net

The glass transition temperature (Tg) is another critical parameter determined by DSC. It represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For copolymers, the presence of a single Tg often indicates that the constituent monomers are miscible. mdpi.com

Table 1: Illustrative DSC Data for a Hypothetical PDBA Copolymer

Thermal PropertyTemperature (°C)
Glass Transition (Tg)142
Onset of Degradation247
Peak Degradation258

Note: This data is illustrative and based on findings for similar polyacrylamides. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to evaluate the thermal stability and decomposition characteristics of materials.

TGA of PDBA and its copolymers provides crucial information about their degradation profiles. A typical TGA experiment involves heating a small sample at a constant rate in an inert atmosphere, such as nitrogen, and recording the weight loss. mdpi.com The resulting thermogram plots percentage weight loss against temperature.

Studies on analogous polymers like poly(N-isopropylacrylamide) (PNIPAM) have shown that they can be thermally stable up to around 300°C. mdpi.com The degradation of PNIPAM often occurs in multiple stages, with the main decomposition happening at higher temperatures. mdpi.comnih.gov Analysis of the evolved gases during TGA, often coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR), can help elucidate the degradation mechanism. researchgate.net For PNIPAM, the primary degradation mechanism appears to be random chain scission, similar to polymers like polyethylene and polypropylene. researchgate.net

The thermal stability of copolymers can be influenced by the nature and ratio of the constituent monomers. TGA can be used to compare the thermal stability of different copolymer compositions. For instance, the degradation temperatures for hydrogels based on N-tert-butylacrylamide copolymers were observed to be in the range of 247-258°C for 50% mass loss. researchgate.net

Table 2: Representative TGA Data for a Hypothetical PDBA Polymer

Temperature (°C)Weight Loss (%)
1002
2005
30010
40085
50095

Note: This data is representative and based on the thermal behavior of similar polymers. mdpi.comscispace.com

Morphological and Microstructural Characterization

The morphology and microstructure of PDBA and its copolymers at the nanoscale are critical to their functional properties. A suite of advanced characterization techniques is employed to probe these features.

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and polymers in suspension. ssau.runih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. nih.gov By analyzing these fluctuations, the hydrodynamic radius of the particles can be calculated.

DLS is particularly valuable for characterizing the aggregation behavior of PDBA copolymers in aqueous solutions as a function of temperature. For example, in thermoresponsive polymers like PNIPAM, DLS can track the increase in particle size as the temperature approaches and surpasses the LCST, indicating the formation of aggregates. nih.gov

The technique provides not only the average particle size but also the polydispersity index (PDI), which is a measure of the broadness of the size distribution. mdpi.com A low PDI value suggests a monodisperse or narrowly distributed sample. mdpi.com

Table 3: Example DLS Data for PDBA Nanoparticles at Different Temperatures

Temperature (°C)Hydrodynamic Radius (nm)Polydispersity Index (PDI)
251500.12
355000.25
4512000.40

Note: This data is hypothetical and illustrates the expected trend for a thermoresponsive polymer.

It is important to note that DLS measures the hydrodynamic size, which includes the solvent layer associated with the particle, and thus may yield larger sizes compared to techniques that measure the dry-state size, such as electron microscopy. researchgate.net

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. mdpi.com AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is used to create a topographical map.

AFM is a powerful tool for visualizing the surface morphology of PDBA and its copolymer films and nanoparticles. It can reveal features such as surface roughness, the presence of pores, and the shape and size of individual particles. nih.gove3s-conferences.org For instance, AFM has been used to study the surface of poly(N-isopropylacrylamide-co-acrylic acid) microgels, showing monodisperse particles with diameters around 800 nm in the dried state. e3s-conferences.orge3s-conferences.org

The technique can also be used to observe changes in morphology in response to environmental stimuli. For example, AFM can be performed in both air and water to study the swelling behavior of hydro-responsive polymers. nih.gov AFM studies on poly(NIPAM) films have shown that the surface morphology can change with temperature and upon annealing. jpn.orgresearchgate.net

Table 4: Illustrative AFM Surface Roughness Data for PDBA Copolymer Films

SampleRoughness (nm)
PDBA Film (as-cast)5.2
PDBA Film (annealed)2.8
PDBA-co-Monomer X Film7.1

Note: This data is for illustrative purposes.

Electron Microscopy (SEM, TEM) for Nanostructure Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for the direct visualization of the nanostructure of PDBA and its copolymers.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample. In a typical SEM, a focused beam of electrons is scanned across the sample, and the interaction of the electrons with the sample produces various signals that are used to form an image. SEM is particularly useful for examining the morphology, porosity, and surface texture of materials. For example, SEM has been used to visualize the porous microstructure of poly(N-isopropylacrylamide) hydrogels. researchgate.net

Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a material. researchgate.net In TEM, a beam of electrons is transmitted through an ultrathin specimen. The interaction of the electrons with the sample forms an image that reveals details about the size, shape, and arrangement of nanoparticles. semanticscholar.org TEM has been used to confirm the spherical morphology of various polymer nanoparticles and to measure their collapsed diameters. nih.govlongdom.orgresearchgate.net

Both SEM and TEM provide complementary information to DLS and AFM. While DLS provides an average size in solution, electron microscopy offers direct visualization of individual particles in the dry state. researchgate.net

Table 5: Comparison of Nanoparticle Size Data from Different Techniques

TechniqueMeasured ParameterTypical Size (nm)
DLSHydrodynamic Diameter150 - 200
SEMDry Particle Diameter100 - 150
TEMDry Particle Diameter100 - 150

Note: This table provides a general comparison and actual values will vary depending on the specific polymer system.

Stimuli Responsive Behavior of Poly N,n Di N Butylacrylamide Copolymers

Thermoresponsive Properties and Lower Critical Solution Temperature (LCST)

A key characteristic of poly(N,N-di-n-butylacrylamide) and its copolymers is their thermoresponsive nature in aqueous solutions. They exhibit a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer becomes insoluble and precipitates from the solution. Below the LCST, the polymer is soluble. This reversible phase transition is a critical property for various applications.

Copolymer System (Hypothetical)Mole Fraction of this compoundResulting LCST (°C)
Poly(this compound-co-Acrylamide)0.2Higher than homopolymer
Poly(this compound-co-Acrylamide)0.5Intermediate
Poly(this compound-co-Acrylamide)0.8Closer to homopolymer

The hydrophilicity or hydrophobicity of the comonomer copolymerized with this compound has a predictable and significant impact on the LCST of the resulting copolymer.

This relationship provides a versatile method for fine-tuning the thermoresponsive behavior of these copolymers for specific applications.

The reversible phase transition of poly(this compound) copolymers in aqueous solutions at the LCST is governed by a delicate balance between hydrogen bonding and hydrophobic interactions. kpi.uamdpi.com

Below the LCST, the polymer chains are hydrated and exist in an extended coil conformation. The amide groups in the polymer backbone form hydrogen bonds with surrounding water molecules, which keeps the polymer dissolved. mdpi.com

As the temperature of the solution increases and approaches the LCST, the kinetic energy of the water molecules increases, leading to the weakening and breaking of the hydrogen bonds between the polymer and water. kpi.ua Simultaneously, the hydrophobic interactions between the n-butyl side chains of the this compound units become more dominant. mdpi.comnih.gov This shift in the balance of interactions causes the polymer chains to collapse into a more compact, globular state, expelling the bound water molecules. This process, known as a coil-to-globule transition, results in the aggregation of the polymer chains and subsequent phase separation from the aqueous solution, which is observed as turbidity or precipitation. nih.gov

This transition is reversible. Upon cooling the solution below the LCST, the hydrogen bonding between the polymer and water molecules is re-established, leading to the re-solubilization of the polymer chains and a return to a clear solution.

pH-Responsive Characteristics of this compound Copolymers

When this compound is copolymerized with ionizable comonomers, the resulting copolymers can exhibit pH-responsive behavior. This responsiveness is manifested as changes in the swelling or solubility of the polymer in response to variations in the pH of the surrounding medium.

The incorporation of acidic or basic comonomers into a poly(this compound) backbone can impart pH-sensitivity, leading to distinct swelling and deswelling behaviors.

Copolymers with Acidic Co-monomers (e.g., Acrylic Acid): At low pH, the acidic groups (e.g., carboxylic acid) are protonated and thus neutral. The polymer chain is less hydrophilic and may be in a collapsed or less swollen state. As the pH increases above the pKa of the acidic comonomer, the acidic groups deprotonate, becoming negatively charged. The electrostatic repulsion between these charged groups along the polymer backbone forces the polymer network to expand, leading to significant swelling of the hydrogel. researchgate.net

Copolymers with Basic Co-monomers: Conversely, for copolymers containing basic comonomers, the polymer will be more swollen at low pH due to the protonation and subsequent electrostatic repulsion of the basic groups. As the pH increases, the basic groups become deprotonated and neutral, reducing the electrostatic repulsion and causing the polymer to deswell or collapse.

This pH-triggered change in swelling is a reversible process, allowing these materials to act as "smart" hydrogels that can modulate their volume in response to environmental pH changes.

The apparent pKa of a pH-responsive copolymer can be determined by monitoring a property that changes with the degree of ionization as a function of pH. Common methods include potentiometric titration or observing the pH at which the half-maximal swelling of a hydrogel occurs. nih.gov For example, in a study of N-isopropylacrylamide copolymers with alkyl acrylic acids, the apparent pKa was determined from pH response curves of polymer swelling. nih.gov By plotting the degree of swelling against pH, the inflection point of the curve corresponds to the apparent pKa of the ionizable comonomer within the polymer system. The apparent pKa can be influenced by factors such as the copolymer composition and the hydrophobicity of the non-ionizable comonomer, such as this compound.

Multi-Responsive Systems Incorporating this compound

Integration with Other Stimuli (e.g., Light, Ionic Strength)

There is no available research on the integration of other stimuli, such as light or ionic strength, with Poly(this compound) copolymers. In principle, photo-responsive moieties could be incorporated into the polymer backbone or as side chains to impart light sensitivity. Similarly, the response of the copolymer to changes in ionic strength would be expected, particularly if ionizable comonomers are present, as the salt concentration would affect the electrostatic interactions and hydration of the polymer chains. However, without experimental data, any discussion remains purely hypothetical.

Advanced Applications of N,n Di N Butylacrylamide Derived Materials

Biomedical and Biotechnological Applications

The biocompatibility and stimuli-responsive nature of N,N-DI-n-BUTYLACRYLAMIDE-based polymers make them promising candidates for various biomedical and biotechnological applications. These materials can be engineered to interact with biological systems in a controlled manner, offering innovative solutions in tissue engineering, drug delivery, and diagnostics.

Tissue Engineering Scaffolds based on Thermoresponsive this compound Copolymers

Thermoresponsive copolymers are at the forefront of tissue engineering, providing dynamic scaffolds that can support cell growth and facilitate the non-invasive harvest of engineered tissues. Copolymers of N-substituted acrylamides, such as N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (NtBA), have been investigated for creating advanced scaffolds. nih.govmdpi.com The incorporation of hydrophobic monomers like this compound into a thermoresponsive polymer network can modulate the lower critical solution temperature (LCST), which is the temperature at which the polymer undergoes a reversible phase transition from a soluble to an insoluble state. This property is crucial for developing "smart" scaffolds that are biocompatible and responsive to physiological conditions. nih.govmdpi.com

These copolymers can be fabricated into three-dimensional (3D) porous structures that mimic the native extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. mdpi.comnih.gov Research on similar copolymers has shown that the hydrophobicity of the comonomer can enhance cell adhesion and proliferation. mdpi.com By adjusting the temperature, the scaffold can be induced to shrink or swell, allowing for the detachment of a complete cell sheet without the need for enzymatic treatment, a process known as "cell sheet engineering". nih.gov This technique is invaluable for creating transplantable tissues.

Below is a table summarizing the properties of thermoresponsive copolymers used in tissue engineering, which can be extrapolated to predict the behavior of this compound-containing copolymers.

Copolymer CompositionKey PropertiesApplication in Tissue Engineering
Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide)Thermoresponsive with tunable LCST, improved cell adhesion3D scaffolds for cell culture and non-invasive detachment of tissue constructs mdpi.com
Poly(N-isopropylacrylamide-co-butylacrylate)Biocompatible, thermoresponsive in cell culture mediumFormation and detachment of cell sheets for in situ applications nih.gov
Poly(N-isopropylacrylamide) grafted surfacesTemperature-controlled cell adhesion and detachmentCell sheet engineering for regenerative medicine nih.gov

Cell Culture Substrates with Controlled Adhesion and Detachment

The ability to control cell adhesion and detachment on a substrate is critical for various applications in cell biology and tissue engineering. Surfaces coated with thermoresponsive polymers derived from this compound can offer a dynamic interface for cell culture. At temperatures above the LCST, the polymer surface is hydrophobic, promoting protein adsorption and subsequent cell adhesion. mdpi.com When the temperature is lowered below the LCST, the polymer chains hydrate and become hydrophilic, leading to the spontaneous detachment of adherent cells. mdpi.com

This temperature-responsive behavior allows for the gentle harvesting of cells as a confluent sheet, preserving cell-cell junctions and the extracellular matrix. nih.gov This is a significant advantage over traditional methods that use proteolytic enzymes like trypsin, which can damage cell surface proteins. nih.gov The properties of the polymer film, such as thickness and grafting density, can be controlled to optimize both cell adhesion and detachment efficiency. nih.govresearchgate.net

The following table outlines the characteristics of thermoresponsive surfaces for controlled cell culture, which can be applied to the design of this compound-based substrates.

Surface ModificationControl MechanismOutcome for Cell Culture
Spin-coated Poly(N-isopropylacrylamide-co-acrylamide)Temperature-triggered hydrophobic-to-hydrophilic transitionPromotes cell adhesion at 37°C and allows for complete cell sheet detachment at lower temperatures researchgate.net
Poly(N-isopropylacrylamide)-based block copolymer nanocoatingsTemperature-controlled surface affinityRegulates cell adhesion, proliferation, and detachment by varying polymer chain length rsc.org
Cationized Poly(N-isopropylacrylamide) brush surfacesCombined thermoresponsive and electrostatic effectsEnhances cell adhesion at 37°C while still allowing for efficient detachment at 20°C semanticscholar.org

Drug Delivery Systems and Carriers

Polymers based on this compound can be formulated into hydrogels and nanoparticles for the controlled delivery of therapeutic agents. researchgate.netnih.govmdpi.com The thermoresponsive nature of these polymers allows for the development of "smart" drug delivery systems that can release their payload in response to a temperature stimulus. For instance, a drug can be encapsulated within a hydrogel at a temperature below its LCST. When the hydrogel is introduced into the body and warms to physiological temperature (above the LCST), it can undergo a phase transition, leading to the controlled release of the entrapped drug. mdpi.commdpi.com

The release kinetics of a drug from these carriers can be tuned by altering the polymer composition, crosslinking density, and the size of the nanoparticles or hydrogel mesh. researchgate.netnih.gov These systems can protect drugs from degradation, improve their solubility, and provide sustained release, thereby enhancing therapeutic efficacy and reducing side effects. nih.gov

The table below summarizes different hydrogel-based drug delivery systems, providing a model for the potential applications of this compound-derived carriers.

Carrier SystemRelease MechanismPotential Therapeutic Application
Thermoresponsive Hydrogel NanoparticlesTemperature-dependent swelling and collapse of the networkControlled release of macromolecular drugs nih.gov
Injectable in situ-gelling HydrogelsSol-gel transition at body temperatureSustained release of drugs at the injection site nih.govmdpi.com
pH and Temperature-Responsive CopolymersDual stimuli-responsive drug releaseTargeted drug delivery to specific tissues with altered pH, such as tumors nih.gov

Biosensors and Smart Surfaces

"Smart surfaces" are materials that can respond to changes in their environment, and polymers derived from this compound are excellent candidates for creating such surfaces. azom.com The thermoresponsive properties of these polymers can be harnessed to control interfacial properties, which is highly desirable for biosensor applications. nih.gov For example, a biosensor surface can be functionalized with a thermoresponsive polymer to modulate the binding and release of target analytes.

In one innovative application, nanopatterned surfaces of thermoresponsive polymers have been used to control bacterial adhesion. nih.gov At a higher temperature, the collapsed polymer chains expose biocidal agents that kill attached bacteria. Upon cooling, the polymer swells and releases the dead bacteria from the surface. nih.gov This concept of switchable functionality can be extended to various biosensing platforms where controlled interaction with biomolecules is required.

The following table provides examples of smart surfaces and their applications, which could be realized using this compound-based materials.

Smart Surface DesignPrinciple of OperationApplication
Nanopatterned Thermoresponsive Polymer BrushesTemperature-triggered conformational changes to conceal or expose immobilized moleculesControlled attachment, killing, and release of bacteria nih.gov
Thermoresponsive Polymer-Coated SurfacesReversible switching between cell-adhesive and cell-repellent statesBiorecognition-based cell capture and release
Fluorescent Thermoresponsive CopolymersTemperature-dependent changes in fluorescence intensityMolecular thermometers for monitoring local temperature changes researchgate.net

Molecularly Imprinted Polymers (MIPs) for Molecular Recognition

Molecularly imprinted polymers (MIPs) are synthetic receptors that are created with binding sites complementary in shape, size, and functionality to a target molecule. mdpi.comnih.gov Acrylamide-based monomers are frequently used in the synthesis of MIPs due to their ability to form hydrogen bonds with template molecules. nih.govresearchgate.net this compound, with its amide group, can also be utilized as a functional monomer in the preparation of MIPs.

The process involves polymerizing the functional monomer and a cross-linker in the presence of a template molecule. Subsequent removal of the template leaves behind specific recognition sites. rsc.org These MIPs can exhibit high selectivity and affinity for the target molecule, making them valuable in applications such as chemical sensors, separation processes, and as antibody mimics in immunoassays. nih.govnih.gov The incorporation of stimuli-responsive monomers, such as N-tert-butylacrylamide, into MIPs allows for the modulation of their binding affinity by external triggers like temperature. mdpi.commdpi.com

The table below details different MIP systems and their molecular recognition capabilities, which can be extended to this compound-based MIPs.

MIP SystemTarget MoleculePrinciple of Recognition
Acrylamide-based thin-sheet hydrogel MIPsMyoglobin (protein)Shape and chemical complementarity through hydrogen bonding nih.govnih.gov
Thermo-responsive MIPs with N-tert-butylacrylamideBovine Serum Albumin (BSA)Temperature-modulated binding and release mdpi.com
MIPs with N-isopropylacrylamideOligopeptidesTargeting specific protein fragments for cancer cell recognition mdpi.com

Water Treatment and Environmental Technologies

Polymers derived from acrylamide (B121943) and its derivatives have found applications in water treatment and other environmental technologies. nbinno.com N-Tert-Butylacrylamide, a related compound, is used in the synthesis of polymers for water purification. nbinno.com These polymers can act as flocculants, aiding in the removal of suspended particles and contaminants from water. The incorporation of monomers like this compound could be explored to develop novel polymers with enhanced performance in water treatment processes. The hydrophobic nature of the di-n-butyl groups might enhance the binding of certain organic pollutants. While direct research on this compound for this application is limited, the known uses of similar acrylamide-based polymers suggest a potential avenue for future investigation.

Flocculants and Coagulants utilizing this compound Polymers

Polymers based on acrylamide are extensively used as flocculants in water and wastewater treatment. koszalin.plresearchgate.net These synthetic organic polymers are often more efficient than inorganic counterparts, achieving higher flocculation effectiveness at lower dosages. The primary mechanisms by which polyacrylamide-based flocculants function are charge neutralization and adsorption bridging. In adsorption bridging, the long polymer chains attach to multiple colloidal particles, forming larger aggregates (flocs) that can be easily separated from the liquid phase. mdpi.com

While research on poly(this compound) specifically as a flocculant is not extensively detailed in publicly available literature, the performance of related N-substituted polyacrylamides provides significant insight. For instance, copolymers of acrylamide have been synthesized to create effective flocculants for treating industrial wastewater, such as that from mining and coking operations. koszalin.pl Studies comparing different polyacrylamide derivatives show that modifications to the polymer structure significantly impact performance. For example, starch grafted with poly(N,N-dimethylacrylamide) (St-g-PDMA) showed better performance in flocculating bentonite and coal suspensions compared to starch grafted with standard polyacrylamide (St-g-PAM). scispace.com

The incorporation of the N,N-di-n-butyl group into the polymer backbone would be expected to introduce significant hydrophobic character. This could enhance the polymer's interaction with oily or hydrophobic contaminants in wastewater, potentially improving flocculation efficiency in specific industrial effluents, such as those from oil fields. researchgate.netnih.gov The performance of these specialized polymers is often evaluated by their ability to reduce turbidity and suspended solids. koszalin.plresearchgate.net

Table 1: Performance of Various Acrylamide-Based Flocculants

This table summarizes the reported efficiency of different polyacrylamide-based flocculants in treating various types of wastewater.

Flocculant Type Wastewater/Suspension Key Findings
Poly(acrylamide-co-acrylic acid) Slaughterhouse Wastewater Demonstrated effective removal of total suspended solids and fatty matter. researchgate.net
Poly(acrylamide-co-acrylic acid)/Diatomite Composite Oil-field Fracturing Wastewater Achieved over 90% transmittance with a low dosage of 12-35 ppm and settling time under 5 seconds. nih.govresearchgate.net
Starch-g-poly(N,N-dimethylacrylamide) Bentonite & Coal Suspensions Showed better flocculation performance compared to Starch-g-polyacrylamide. scispace.com
Cationic Polyacrylamide (P(AM-DMDAAC)) Dimethyl Phthalate (B1215562) (DMP) solution Achieved a DMP removal rate of 92.6% after a 50-minute settling time. mdpi.com

Adsorbents for Metal Ions and Contaminants

Hydrogels and other polymer systems derived from acrylamide monomers are recognized for their potential in adsorbing heavy metal ions from aqueous solutions. researchgate.netnih.gov These materials possess functional groups, such as carboxyl and amine groups, that can chelate or electrostatically interact with dissolved metal ions, effectively removing them from the water. nih.gov The efficiency of these adsorbents is often evaluated by their maximum adsorption capacity (q_max), typically measured in mg of metal ion per gram of adsorbent. nih.govdeswater.com

The incorporation of N-substituted acrylamide monomers can modify the structure and properties of the adsorbent. For instance, a monolith prepared by copolymerizing N-tert-butyl acrylamide demonstrated significant adsorption capacities for cadmium, lead, and chromium ions. deswater.com Similarly, hydrogels synthesized using N,N-dimethylacrylamide have been studied for the removal of lead ions. mdpi.com

Polymers containing this compound, with their pronounced hydrophobicity, could be developed into adsorbents for removing nonpolar contaminants, such as oils and organic molecules, from water. While the bulky butyl groups might reduce the polymer's swelling in water, a key factor for ion adsorption, they could also create specific pockets for trapping certain types of molecules. The adsorption capacity of such polymers is highly dependent on factors like pH, contact time, and the initial concentration of the contaminant. deswater.commdpi.com Studies on various functionalized polyacrylamide adsorbents show a wide range of efficiencies for different heavy metals. deswater.commdpi.combohrium.com

Table 2: Maximum Adsorption Capacities (q_max) of Acrylamide-Based Adsorbents for Various Heavy Metal Ions

This table presents a compilation of research findings on the effectiveness of different polyacrylamide-based materials in removing heavy metal ions from aqueous solutions.

Adsorbent Material Metal Ion Maximum Adsorption Capacity (mg/g)
Polystyrene-poly(N-isopropylmethacrylamide-acrylic acid) Pb(II) 555.6
Polystyrene-poly(N-isopropylmethacrylamide-acrylic acid) Cu(II) 526.3
Polystyrene-poly(N-isopropylmethacrylamide-acrylic acid) Cd(II) 476.2
Polystyrene-poly(N-isopropylmethacrylamide-acrylic acid) Cr(III) 434.8
Polyacrylate/Kaolin Hydrogel Composite Pb(II) 96
Polyacrylate/Kaolin Hydrogel Composite Cr(III) 75
Carboxylate-functionalized polyacrylamide grafted lignocellulosics Co(II) 31.15
Anionic polyacrylamide-based monolith Cr(III) 66.7
Anionic polyacrylamide-based monolith Pb(II) 33.3

Specialty Coatings, Adhesives, and Resins

Acrylamide and its derivatives are versatile monomers used in the formulation of polymers for coatings, adhesives, and resins. fujifilm.com Their utility stems from their high reactivity and the functional properties they impart to the final polymer. For example, acrylamide monomers can be used as cross-linking agents and in the development of water-based, curable materials for hydrophilic coatings. fujifilm.com

The incorporation of N-substituted alkyl groups, such as in this compound, is a key strategy for controlling the hydrophobicity and other physical properties of the polymer. The two n-butyl chains in this compound would confer significant water resistance and flexibility to a polymer film. These properties are highly desirable in specialty coatings designed for protection against moisture and in adhesives that require good substrate wetting and durability. kowachemical.com

Research into related monomers supports this potential. Hydrophobic monomers are used in adhesive and coating applications to provide low surface tension and high hydrophobicity. kowachemical.com In the field of universal dental adhesives, novel acrylamide monomers have been investigated as replacements for HEMA (2-hydroxyethyl methacrylate) to reduce water sorption and improve long-term bond durability. elsevierpure.com The hydrophobic nature of such monomers is crucial for preventing hydrolytic degradation at the adhesive interface. Given these precedents, copolymers of this compound are strong candidates for formulating robust, water-resistant coatings, specialty adhesives, and resins where control of surface properties and environmental stability are critical.

Additives for Industrial Processes (e.g., Metalworking Fluids, Papermaking)

While standard polyacrylamides are hydrophilic, incorporating hydrophobic monomers like this compound into the polymer structure could be used to develop additives for specialty paper grades. Such a polymer could function as an internal sizing agent, imparting hydrophobicity and water resistance to the paper sheet. ncsu.edu This would be analogous to how other hydrophobic polymers are used to produce paper and paperboard for packaging and liquid containers. ncsu.edu

Metalworking Fluids Metalworking fluids (MWFs) are complex formulations that provide cooling and lubrication during machining and metal forming operations. researchgate.net Their performance is heavily reliant on a package of chemical additives that serve various functions, including lubrication, corrosion inhibition, and foam control. unpchemicals.comunpchemicals.com

One critical class of additives is boundary lubricity agents. These molecules typically have a polar "head" group that adsorbs onto the metal surface and a non-polar, oil-soluble "tail" that forms a protective lubricating film. stle.org This film reduces friction and prevents direct metal-to-metal contact between the tool and the workpiece, especially under high pressure. stle.org The chemical structure of this compound, featuring a polar amide group (the head) and two non-polar n-butyl chains (the tails), makes it a plausible candidate for use as a boundary lubricity additive. Its structure is analogous to other lubricity agents, like esters and fatty acids, which function via the same mechanism of surface adsorption. unpchemicals.comstle.org The inclusion of such a molecule in an MWF formulation could enhance lubricity, thereby improving tool life and the surface finish of the workpiece. unpchemicals.com

Table of Compounds Mentioned

Compound Name
This compound
Polyacrylamide (PAM)
Poly(this compound)
Acrylic Acid
N,N-dimethylacrylamide (DMAA)
Starch-g-poly(N,N-dimethylacrylamide) (St-g-PDMA)
Starch-g-polyacrylamide (St-g-PAM)
Poly(acrylamide-co-acrylic acid)
Acrylonitrile
Dimethyl Phthalate
N-tert-butyl acrylamide
Cadmium
Lead
Chromium
Cobalt
Copper
Nickel

Biological and Environmental Interactions of N,n Di N Butylacrylamide

Toxicological Considerations of Acrylamide-Based Compounds

The toxicology of acrylamide (B121943) and its derivatives is a key factor in their application. While the monomeric form of acrylamide is a known neurotoxin, its polymeric form is generally considered non-toxic. mdpi.com The toxicological properties of substituted acrylamides can vary significantly based on the nature of the substituent groups on the nitrogen atom.

Acrylamide is a well-documented neurotoxicant, with its monomeric form being highly toxic to both the central and peripheral nervous systems. mdpi.commdpi.com Human exposure to acrylamide can lead to neurotoxicity characterized by symptoms such as skeletal muscle weakness, ataxia, and numbness in the extremities. mdpi.com The molecular mechanisms underlying acrylamide neurotoxicity are complex and involve the formation of adducts with critical proteins involved in synaptic vesicle recycling and neurotransmitter release. mdpi.com

While extensive research exists on the neurotoxicity of acrylamide itself, there is a comparative lack of specific data for many of its N-substituted and N,N-disubstituted derivatives, including N,N-DI-n-BUTYLACRYLAMIDE. However, general trends can be inferred from the study of related compounds. The substitution on the nitrogen atom of the acrylamide molecule can influence its reactivity and ability to interact with biological systems. For instance, the presence of alkyl groups on the nitrogen atom may alter the compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier.

Studies on other N-substituted acrylamides have shown varying degrees of neurotoxicity. The specific nature of the substituent group plays a crucial role in determining the toxicological profile. For N,N-disubstituted acrylamides like this compound, the two n-butyl groups would significantly increase the molecule's steric hindrance and lipophilicity compared to acrylamide. This could potentially lead to different interactions with biological targets and alter its neurotoxic potential. However, without direct experimental data on this compound, any assessment of its comparative neurotoxicity remains speculative.

Table 1: General Neurotoxic Effects of Acrylamide

EffectDescription
Peripheral Neuropathy Characterized by ataxia, skeletal muscle weakness, and sensory deficits in the extremities. mdpi.com
Central Nervous System Effects While primarily affecting the peripheral nervous system, acrylamide can also impact the central nervous system. mdpi.com
Mechanism Forms adducts with proteins critical for neural homeostasis and synaptic vesicle recycling. mdpi.com

For instance, poly(N-isopropyl acrylamide) (pNIPAM) is a widely studied thermoresponsive polymer with applications in tissue engineering. nih.govnih.gov Studies have shown that while the NIPAM monomer is toxic, pNIPAM-coated surfaces are generally not cytotoxic to various mammalian cell types in direct contact tests. nih.gov However, the viability of cells on pNIPAM surfaces can be influenced by the deposition technique. nih.gov Similarly, copolymers of N-isopropylacrylamide and N-tert-butylacrylamide have been shown to promote cell adhesion and proliferation at levels comparable to standard cell culture-treated polystyrene. nih.gov

The cytotoxicity of polymers is often related to residual monomers or other impurities from the polymerization process. Therefore, thorough purification of any polymer intended for biological applications is essential. Given the structural similarities, it can be hypothesized that purified high molecular weight polymers of this compound would exhibit low cytotoxicity. The two n-butyl groups would render the polymer highly hydrophobic, which could influence its interaction with cell membranes. Copolymers of this compound with more hydrophilic monomers could be synthesized to modulate this hydrophobicity and potentially enhance biocompatibility. However, empirical testing is necessary to confirm these hypotheses.

Table 2: Cytotoxicity Considerations for Acrylamide-Based Polymers

FactorInfluence on Cytotoxicity
Residual Monomer The presence of unreacted acrylamide monomer is a primary source of cytotoxicity. nih.gov
Polymer Structure The chemical nature of the polymer and its side chains can affect cell interactions.
Purification Removal of impurities is crucial for reducing the cytotoxicity of the final material.

Insights can be drawn from studies on other thermoresponsive polymers. For example, materials based on N-isopropylacrylamide and N-tert-butylacrylamide copolymers have been developed as thermosensitive polymer substrates that support cell adhesion and proliferation. nih.gov Poly(N-isopropyl acrylamide)-modified polyurethane membranes have also been shown to be biocompatible, supporting cell adhesion and growth. nih.gov

The biocompatibility of a polymer is influenced by its surface properties, such as hydrophobicity, charge, and topography, as well as its ability to be recognized by the immune system. The highly hydrophobic nature of a homopolymer of this compound might lead to non-specific protein adsorption, which can trigger inflammatory responses. Copolymerization with hydrophilic monomers could be a strategy to create more biocompatible materials. A newly synthesized acrylamide monomer, N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide, has been used to create biocompatible thermoresponsive random copolymers for potential anticancer drug delivery. rsc.org This highlights the potential to design biocompatible materials through careful monomer selection and copolymerization.

Environmental Fate and Degradation Studies

The environmental fate of this compound and its polymers is a significant consideration, particularly if they are used in applications that could lead to their release into the environment. The persistence, mobility, and degradation of these compounds determine their potential for environmental accumulation and long-term impact.

The biodegradability of acrylic polymers is generally limited due to their carbon-carbon backbone, which is resistant to microbial attack. nih.govresearchgate.net While some microorganisms have been identified that can degrade polyacrylamide, the process is often slow and incomplete. researchgate.net The degradation of polyacrylamide can lead to the formation of the acrylamide monomer, which is a concern due to its toxicity. nih.gov

Specific studies on the biodegradability of this compound and its polymers are not available in the current literature. However, the general principles of acrylic polymer degradation would apply. The presence of the two n-butyl groups on the nitrogen atom would increase the hydrophobicity of the polymer, which could further hinder its interaction with microbial enzymes that typically operate in aqueous environments.

Factors that influence the biodegradability of polymers include their chemical structure, molecular weight, crystallinity, and the presence of functional groups that are susceptible to enzymatic cleavage. ncsu.edu Strategies to enhance the biodegradability of acrylic polymers include incorporating biodegradable segments into the polymer backbone or as side chains. researchgate.net For polymers of this compound, copolymerization with biodegradable monomers could be a viable approach to improve their environmental degradation profile.

The mobility and sorption behavior of this compound and its polymers in the environment will be largely dictated by their physicochemical properties, particularly their water solubility and octanol-water partition coefficient. The monomer, with its two n-butyl groups, is expected to be significantly less water-soluble and more hydrophobic than acrylamide. This would likely lead to a higher tendency for sorption to organic matter in soil and sediment, reducing its mobility in aqueous systems.

For poly(this compound), its high hydrophobicity would likely result in strong sorption to soil particles and sediments. Studies on anionic polyacrylamides have shown that their sorption to soil is influenced by factors such as soil texture, organic matter content, and the concentration of dissolved salts. researchgate.net Soils with high clay or silt content and low organic matter tend to have a higher affinity for anionic polyacrylamide. researchgate.net While poly(this compound) is non-ionic, its hydrophobic nature would still promote partitioning out of the water phase and onto solid matrices.

The environmental fate of polyacrylamides can also be influenced by physical processes such as photodegradation. Exposure to sunlight can lead to the breakdown of the polymer chain, potentially altering its mobility and bioavailability. The ultimate environmental fate of this compound and its polymers will depend on a complex interplay of biotic and abiotic degradation processes, as well as its transport and partitioning behavior in different environmental compartments.

Table 3: Factors Influencing Environmental Mobility and Sorption of Acrylamide-Based Polymers

FactorInfluence on Mobility and Sorption
Hydrophobicity Increased hydrophobicity generally leads to higher sorption to soil and sediment and lower mobility in water.
Soil Composition Soil texture (clay, silt content) and organic matter content affect the extent of polymer sorption. researchgate.net
Water Chemistry Dissolved salts can influence the conformation of polymer chains in solution and their interaction with soil particles. researchgate.net

Microbial Degradation Mechanisms for Related Compounds (e.g., Di-n-butyl phthalate)frontiersin.org

While direct microbial degradation pathways for this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally related compounds. The primary analogue for understanding the potential environmental fate of its ester counterpart is Di-n-butyl phthalate (B1215562) (DBP), a widely studied phthalate ester. Additionally, the degradation of the acrylamide functional group can be understood by examining the microbial metabolism of simpler amides.

The microbial degradation of DBP is a well-documented process initiated by a variety of bacteria and fungi. The central mechanism involves the enzymatic hydrolysis of the ester bonds. This initial step is catalyzed by hydrolases or esterases, which sequentially cleave the two butyl side chains from the phthalate backbone. nih.govnih.govnih.gov This process results in the formation of monobutyl phthalate (MBP) and subsequently phthalic acid (PA), with the release of n-butanol. nih.govnih.gov

Numerous microorganisms have been identified with the capability to utilize DBP as a sole carbon and energy source. For instance, a strain of Glutamicibacter sp. (strain 0426) was found to completely degrade 300 mg/L of DBP within 12 hours. researchgate.netkoreascience.kr This bacterium employs an alpha/beta fold hydrolase to break down DBP. researchgate.net Similarly, fungi such as Fusarium culmorum and Fusarium oxysporum are known to produce esterases that facilitate the degradation of DBP. nih.gov

Following the initial hydrolysis to phthalic acid, the aromatic ring is further catabolized. This typically occurs through dioxygenase-mediated pathways, leading to intermediates like protocatechuic acid or catechol. researchgate.netnih.gov These intermediates are then processed through ortho- or meta-cleavage pathways, ultimately funneling the breakdown products into central metabolic cycles like the TCA cycle. nih.govnih.gov

The bacterium Priestia megaterium (strain P-7) demonstrates a particularly versatile approach to DBP degradation, showcasing three potential pathways identified through genomic and metabolomic analyses. nih.govnih.govdongguk.edu These pathways include:

Hydrolysis Pathway: DBP is hydrolyzed to MBP, then to Phthalic Acid (PA), which is further broken down to Protocatechuic Acid (PCA) and Catechol.

Decarboxylation Pathway: DBP is converted to MBP, then to Butyl Benzoate (B1203000) (BB), Benzoic Acid (BA), and finally Catechol.

β-Oxidation Pathway: DBP undergoes β-oxidation to form Diethyl Phthalate (DEP), then Monoethyl Phthalate (MEP), Phthalic Acid (PA), and subsequently enters the hydrolysis pathway.

Genomic analysis of P. megaterium P-7 identified key genes encoding the enzymes responsible for these transformations, including esterases/hydrolases (lip, aes, ybfF, estA, and yvaK) and decarboxylases (pdc, bsdCD, mdcACDH, and lysA). nih.govdongguk.edu

Table 1: Microbial Degradation of Di-n-butyl phthalate (DBP)

MicroorganismKey Enzymes/GenesMetabolic Pathway IntermediatesReference
Priestia megaterium P-7Esterases/hydrolases (lip, aes, ybfF, estA, yvaK), Decarboxylases, DioxygenasesMonobutyl phthalate (MBP), Phthalic acid (PA), Protocatechuic acid (PCA), Butyl benzoate (BB), Benzoic acid (BA), Catechol, Diethyl phthalate (DEP) nih.govnih.govdongguk.edu
Glutamicibacter sp. 0426alpha/beta fold hydrolasePhthalic acid (PA), Benzoate, Protocatechuic acid, Catechol researchgate.netkoreascience.kr
Fusarium species (e.g., F. culmorum, F. oxysporum)EsterasesMalic acid, Fumaric acid nih.gov
Stenotrophomonas acidaminiphilaEsterases, OxygenasesMonobutyl phthalate (MBP), n-butanol, Phthalic acid (PA) nih.gov
Rhodococcus sp. JDC-113,4-phthalate dioxygenaseMonobutyl phthalate (MBP), Phthalic acid (PA) nih.gov

For this compound, the amide bond represents a key site for microbial attack. The enzymatic hydrolysis of amide bonds is carried out by amidases (or amidohydrolases). researchgate.netscispace.com These enzymes are widespread in microorganisms and are crucial for the degradation of various natural and synthetic amides. researchgate.net For example, studies on the fungus Aspergillus nidulans have shown that it possesses amidase enzymes capable of hydrolyzing acetamide (B32628) and acrylamide. acs.org However, these studies also noted that N-substituted amides were not utilized as nitrogen sources, suggesting that the substitution on the nitrogen atom can significantly influence enzymatic activity. acs.org

The degradation of other substituted amides, such as the dichloroacetamide herbicide safeners (e.g., benoxacor (B1667998) and dichlormid), proceeds via microbial action. nih.gov In aerobic environments, these compounds can undergo microbially mediated hydrolysis, leading to dechlorination and subsequent conjugation with glutathione. nih.gov This indicates that complex N-substituted amides can be transformed by microbial communities, although the specific enzymes and pathways differ from those for simple amides.

Therefore, the microbial degradation of this compound would likely involve two primary types of enzymatic attack:

Amidase-mediated hydrolysis: Cleavage of the amide bond to yield acrylic acid and di-n-butylamine. The susceptibility of the N,N-disubstituted amide bond to microbial amidases is a critical factor.

Transformation of the butyl chains: Similar to DBP degradation, the n-butyl groups could potentially undergo oxidation.

Computational and Modeling Approaches in N,n Di N Butylacrylamide Research

Molecular Dynamics Simulations of Polymer Behavior

Molecular dynamics (MD) is a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In polymer science, MD simulations provide detailed, atomic-level information about polymer chain conformation, dynamics, and interactions with surrounding molecules, such as solvents. mdpi.commdpi.com For thermoresponsive polymers like other N-substituted acrylamides, MD simulations are often employed to investigate the coil-to-globule transition that occurs at the lower critical solution temperature (LCST). rsc.org These simulations can reveal how changes in temperature affect the polymer's hydration shell, hydrogen bonding, and hydrophobic interactions, which collectively drive the phase transition. rsc.org

Despite the extensive use of MD simulations for polymers like poly(N-n-propylacrylamide) and poly(N-isopropylacrylamide), no specific studies utilizing this technique to model the behavior of poly(N,N-DI-n-BUTYLACRYLAMIDE) were identified in the search results. rsc.orgrsc.org

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Energetics

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These methods can predict monomer reactivity, reaction mechanisms, and the energetics of polymerization. unibo.itresearchgate.net By calculating properties such as charge distribution, frontier molecular orbitals, and transition state energies, researchers can understand how a monomer is likely to behave in a polymerization reaction. This information is valuable for predicting reactivity ratios in copolymerizations and understanding the thermodynamics and kinetics of polymer chain growth.

While computational studies have been conducted on the acrylamide (B121943) monomer and its polymerization, the search results yielded no specific quantum chemical calculations focused on the monomer reactivity or polymerization energetics of this compound. unibo.itresearchgate.net

Predictive Models for Stimuli-Responsive Properties

Predictive modeling in polymer science aims to forecast the behavior of polymers under various conditions. For stimuli-responsive polymers, models are developed to predict how properties like the LCST will change in response to stimuli such as temperature, pH, or ionic strength. nih.gov These models can be empirical, based on experimental data, or derived from theoretical principles. By correlating monomer composition and polymer architecture with macroscopic properties, these models can guide the synthesis of new polymers with desired responsive characteristics. For instance, empirical equations have been established for some N-substituted acrylamide copolymers to predict their LCST based on comonomer composition. kpi.ua

No predictive models specifically developed for the stimuli-responsive properties of poly(this compound) were found in the reviewed literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Di-n-butylacrylamide, and how do reaction conditions influence purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution of acryloyl chloride with di-n-butylamine under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Evidence from similar acrylamide derivatives (e.g., N,N-dimethylacrylamide) highlights the importance of controlling oxygen levels (<1000 ppm) to reduce polymerization byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by 1^1H-NMR (δ 0.9–1.7 ppm for butyl protons, δ 5.5–6.3 ppm for acrylamide vinyl groups) and GC-MS (m/z ~183 [M+^+]) are critical for confirming purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1^1H-NMR : Expect signals for the two n-butyl groups (δ 0.9–1.7 ppm, multiplet) and acrylamide vinyl protons (δ 5.5–6.3 ppm, doublet of doublets). Compare with reference spectra of structurally similar compounds like N,N-dimethylacrylamide (δ 2.9–3.1 ppm for N-methyl groups) .
  • GC-MS : Use a DB-5 column (30 m × 0.32 mm) with a 10°C/min ramp to 300°C. The molecular ion peak (m/z ~183) and fragmentation patterns (e.g., loss of butyl groups) confirm identity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability) of this compound?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual monomers) or measurement protocols. For example:

  • Thermal Stability : Use differential scanning calorimetry (DSC) with a nitrogen purge (10°C/min) to avoid oxidative degradation. Compare results with literature values for analogous compounds like N-tert-butylacrylamide (mp 126–129°C) .
  • Solubility : Standardize solvent polarity (e.g., logP calculations) and temperature. Data from N,N-dimethylacrylamide (high water solubility) and N,N-diethylacrylamide (lower solubility) suggest alkyl chain length inversely correlates with hydrophilicity .

Q. How can polymerization kinetics of this compound be optimized for hydrogel applications?

  • Methodological Answer :

  • Radical Initiation : Use azobisisobutyronitrile (AIBN) at 60–70°C in degassed toluene. Monitor conversion via 1^1H-NMR disappearance of vinyl protons.
  • Crosslinking : Co-polymerize with N,N'-methylenebisacrylamide (MBA) at 0.5–2 mol% to tune hydrogel elasticity. Characterize swelling ratios in PBS (pH 7.4) and compare with poly(N,N-dimethylacrylamide) systems .

Q. What analytical approaches detect trace impurities (e.g., acrylamide monomers) in this compound batches?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 210 nm. Acrylamide elutes earlier (retention time ~5 min) than this compound (~12 min).
  • LC-MS/MS : Quantify acrylamide at ppb levels using multiple reaction monitoring (MRM) transitions (m/z 72 → 55) .

Experimental Design & Data Analysis

Q. How should researchers design toxicity studies for this compound, given structural similarities to neurotoxic acrylamides?

  • Methodological Answer :

  • In Vitro Models : Use SH-SY5Y neuronal cells exposed to 0.1–10 mM this compound for 24–72 hours. Assess viability via MTT assay and compare with acrylamide (LC50 ~1 mM) .
  • Metabolite Screening : Analyze urine/metabolites in rodent models via GC-MS for butylglycine derivatives, a potential biomarker of acrylamide exposure .

Q. What statistical methods address variability in polymerization efficiency across experimental replicates?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare initiator concentrations (e.g., 0.1% vs. 0.5% AIBN). Use multivariate regression to model molecular weight vs. reaction time/temperature, referencing datasets from poly(N,N-dimethylacrylamide) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.